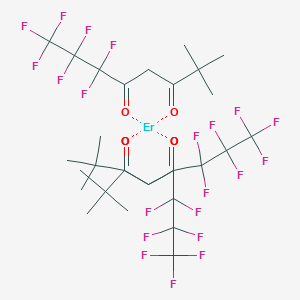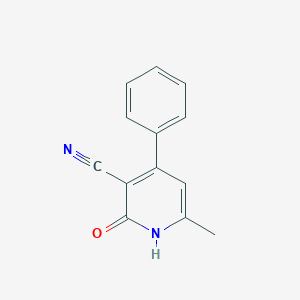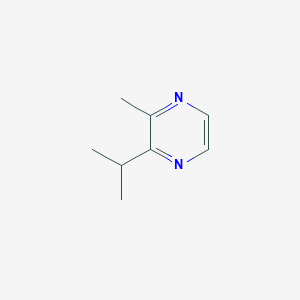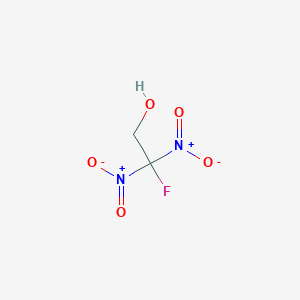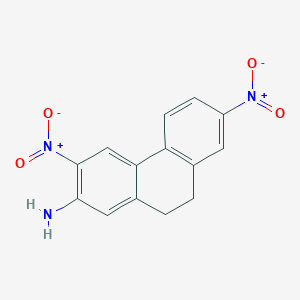
3,7-Dinitro-9,10-dihydrophenanthren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Dinitro-9,10-dihydrophenanthren-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 3,7-Dinitro-9,10-dihydrophenanthren-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, which may be responsible for its anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the central nervous system, which may be responsible for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
3,7-Dinitro-9,10-dihydrophenanthren-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which may be responsible for its anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the central nervous system, which may be responsible for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been shown to have an effect on the immune system, which may be responsible for its potential use as a pesticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,7-Dinitro-9,10-dihydrophenanthren-2-amine has several advantages and limitations in laboratory experiments. One advantage is its potential use as a tool for studying the activity of certain enzymes. Another advantage is its potential use in the synthesis of new materials. However, one limitation is its toxicity, which may make it difficult to work with in laboratory experiments.
Direcciones Futuras
There are several future directions for the study of 3,7-Dinitro-9,10-dihydrophenanthren-2-amine. One direction is the further study of its mechanism of action, which may lead to the development of new drugs for the treatment of various diseases. Another direction is the further study of its potential use as a pesticide, which may lead to the development of new and more effective pesticides. Finally, the further study of its potential use in the synthesis of new materials may lead to the development of new and innovative materials.
Métodos De Síntesis
The synthesis of 3,7-Dinitro-9,10-dihydrophenanthren-2-amine can be achieved through various methods. One of the most common methods involves the reaction of 3,7-dinitrophenanthrene with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3,7-dinitrophenanthrene with ammonium acetate in the presence of a palladium catalyst. Both methods have been shown to be effective in synthesizing 3,7-Dinitro-9,10-dihydrophenanthren-2-amine.
Aplicaciones Científicas De Investigación
3,7-Dinitro-9,10-dihydrophenanthren-2-amine has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In the field of agriculture, this compound has been studied for its potential use as a pesticide. It has also been studied for its potential use in the synthesis of new materials.
Propiedades
Número CAS |
18264-97-6 |
|---|---|
Nombre del producto |
3,7-Dinitro-9,10-dihydrophenanthren-2-amine |
Fórmula molecular |
C14H11N3O4 |
Peso molecular |
285.25 g/mol |
Nombre IUPAC |
3,7-dinitro-9,10-dihydrophenanthren-2-amine |
InChI |
InChI=1S/C14H11N3O4/c15-13-6-9-2-1-8-5-10(16(18)19)3-4-11(8)12(9)7-14(13)17(20)21/h3-7H,1-2,15H2 |
Clave InChI |
CPIKCNDCGKOEII-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C=C31)N)[N+](=O)[O-] |
SMILES canónico |
C1CC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC(=C(C=C31)N)[N+](=O)[O-] |
Sinónimos |
9,10-Dihydro-3,7-dinitro-2-phenanthrenamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



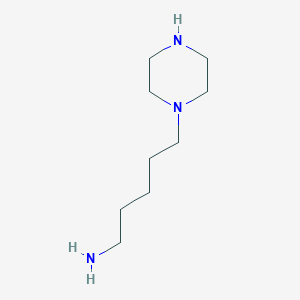
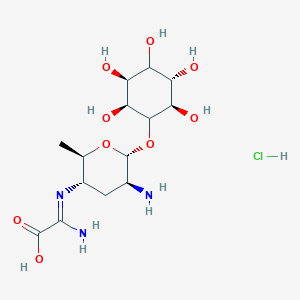
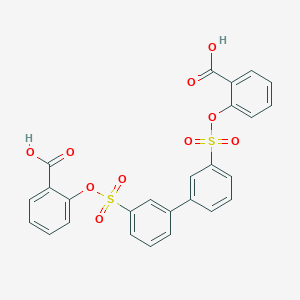
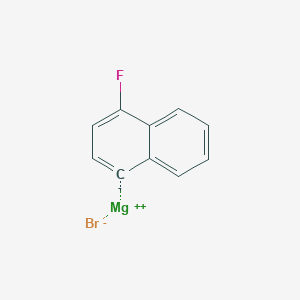
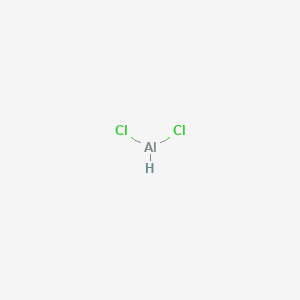
![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)
